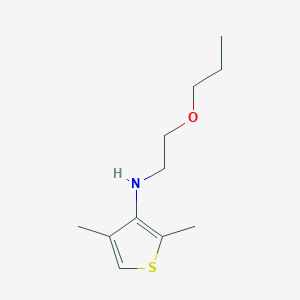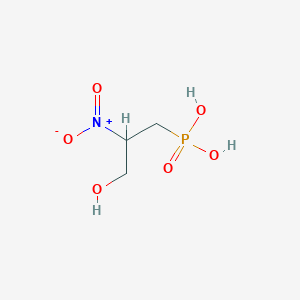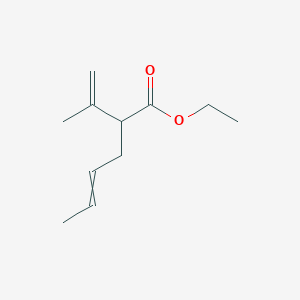
Ethyl 2-(prop-1-EN-2-YL)hex-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(prop-1-EN-2-YL)hex-4-enoate is an organic compound with the molecular formula C11H18O2 It is an ester, characterized by the presence of an ethyl group attached to a hexenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(prop-1-EN-2-YL)hex-4-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-methyl-2-butenoate with a suitable base, such as lithium diisopropylamide (LDA), in the presence of hexamethylphosphoramide (HMPA) and tetrahydrofuran (THF) at low temperatures (around -78°C) . This reaction yields the desired ester through a series of nucleophilic addition and elimination steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the esterification of acrylic acid with ethanol in the presence of a catalyst, such as sulfuric acid or an ion exchange resin . The crude ester obtained from this reaction undergoes purification processes, including derecombination, extraction, and rectification, to yield the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(prop-1-EN-2-YL)hex-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester into alcohols or alkanes.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or alcohols.
Scientific Research Applications
Ethyl 2-(prop-1-EN-2-YL)hex-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of ethyl 2-(prop-1-EN-2-YL)hex-4-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical processes. The compound’s reactivity is influenced by the presence of the double bond and the ester functional group, which can interact with enzymes and other biomolecules.
Comparison with Similar Compounds
Ethyl 2-(prop-1-EN-2-YL)hex-4-enoate can be compared with other similar compounds, such as:
Ethyl 2-hexenoate: Similar structure but lacks the prop-1-EN-2-YL group.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate: Contains a cyano and pyridinyl group, making it more complex.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
88226-97-5 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
ethyl 2-prop-1-en-2-ylhex-4-enoate |
InChI |
InChI=1S/C11H18O2/c1-5-7-8-10(9(3)4)11(12)13-6-2/h5,7,10H,3,6,8H2,1-2,4H3 |
InChI Key |
BRVSAFGDDUKYJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=CC)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


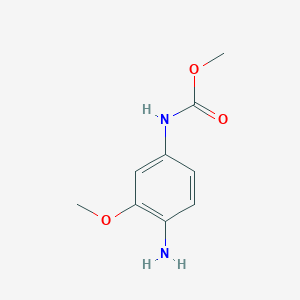
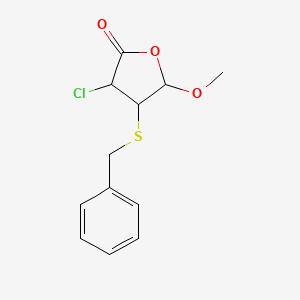
![2-Methyl-6-[3-(4-phenoxyphenoxy)prop-1-yn-1-yl]pyridine](/img/structure/B14395161.png)
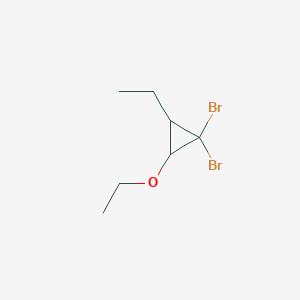
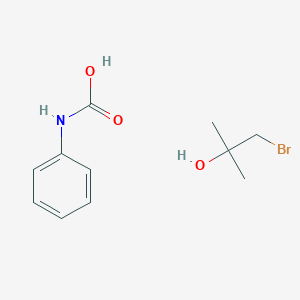
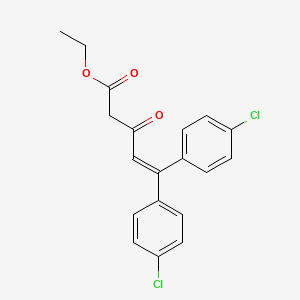
![1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine](/img/structure/B14395178.png)

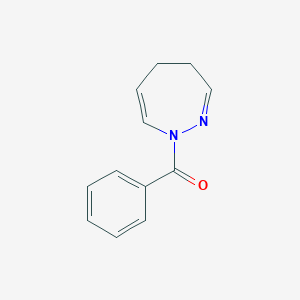

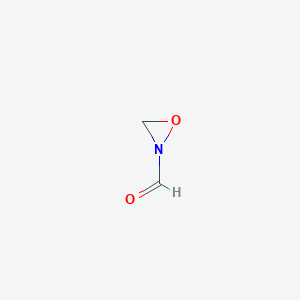
![1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14395205.png)
